molecular formula C17H28OSi B12553689 tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane CAS No. 160805-54-9

tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane

Cat. No.: B12553689
CAS No.: 160805-54-9
M. Wt: 276.5 g/mol
InChI Key: HDWXPGZPTYZTEP-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 5-phenylpent-2-en-1-yloxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with 5-phenylpent-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used include acids or bases that facilitate the formation of the silane ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The phenylpent-2-en-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane has several applications in scientific research:

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane involves the formation of stable silicon-oxygen bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyldimethyl[(1-phenylethenyl)oxy]silane
  • tert-Butyldimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane

Uniqueness

tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane is unique due to the presence of the 5-phenylpent-2-en-1-yloxy group, which imparts specific reactivity and properties

Properties

CAS No.

160805-54-9

Molecular Formula

C17H28OSi

Molecular Weight

276.5 g/mol

IUPAC Name

tert-butyl-dimethyl-(5-phenylpent-2-enoxy)silane

InChI

InChI=1S/C17H28OSi/c1-17(2,3)19(4,5)18-15-11-7-10-14-16-12-8-6-9-13-16/h6-9,11-13H,10,14-15H2,1-5H3

InChI Key

HDWXPGZPTYZTEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CCCC1=CC=CC=C1

Origin of Product

United States

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